molecular formula C5H4ClNO B146416 5-Chloro-2-hydroxypyridine CAS No. 4214-79-3

5-Chloro-2-hydroxypyridine

Cat. No.: B146416
CAS No.: 4214-79-3
M. Wt: 129.54 g/mol
InChI Key: SZFUWUOHDRMCKD-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxypyridine acts as donor ligand and exists in zwitterionic form, i.e. 5-chloropyridinium-2-olate in copper complexes.

Scientific Research Applications

Synthesis and Reactivity

  • 5-Chloro-2-hydroxypyridine has been synthesized and studied for its reactivity towards various chemical agents. The reactivity of this compound towards bromine, hydrobromic, and hydrochloric acid has been examined, providing insights into its chemical behavior and potential applications in synthesis and chemical reactions (Kolder & Hertog, 2010).

Tautomeric and Conformational Equilibria

  • The effects of chlorination on the tautomeric and conformational equilibria of 2-hydroxypyridine/2-pyridone have been investigated. This research is crucial for understanding the structural dynamics of chlorinated pyridines, including this compound, and its implications in various chemical contexts (Calabrese et al., 2017).

Electronic and Vibrational Features

  • Studies have been conducted to evaluate the electronic properties and vibrational features of this compound in different solvents. This research includes the exploration of its molecular structure, electronic features, and spectroscopic properties, which are significant in understanding its behavior in various solvents and potential applications in materials science (Selvakumari et al., 2021).

Tautomerism Studies

  • In-depth studies on the tautomerism of this compound have been carried out to understand its behavior in different solvents. This research is important for comprehending how solvent environments can influence the tautomeric forms of chlorinated pyridines (Spinner, 1986).

Structure and Energetics Correlations

  • Research has been performed to understand the structure and energetics of chlorohydroxypyridines, including this compound. This involves experimental calorimetry and high-level computational calculations, crucial for designing and predicting the behavior of such compounds in various chemical processes (Miranda et al., 2013).

Photophysical Properties

  • The photophysical properties of novel compounds involving this compound have been explored. These findings are significant in developing new materials with specific optical and electronic properties (Doebelin et al., 2014).

Mechanism of Action

Target of Action

5-Chloro-2-hydroxypyridine, also known as 5-Chloro-2-pyridinol, primarily targets xanthine dehydrogenase . Xanthine dehydrogenase is an enzyme involved in the metabolic breakdown of purines in the body, which are vital components of DNA, RNA, and ATP.

Mode of Action

This compound acts as a donor ligand . It exists in a zwitterionic form, i.e., 5-chloropyridinium-2-olate, in copper complexes

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway . By interacting with xanthine dehydrogenase, it can influence the breakdown of purines, potentially affecting the levels of uric acid, a product of purine metabolism.

Pharmacokinetics

Given its molecular weight of 12954 , it is likely to have good bioavailability

Result of Action

This compound has been used to study the effect of dicumarol on xanthine dehydrogenase . It has also been used to investigate the mechanism of mitomycin C bioreduction by xanthine dehydrogenase . The specific molecular and cellular effects of this compound’s action depend on the context of its use and require further investigation.

Safety and Hazards

5-Chloro-2-hydroxypyridine causes skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-Chloro-2-Hydroxypyridine Derivatives with Push-Pull Electron Structure Enable Durable and Efficient Perovskite Solar Cells .

Properties

IUPAC Name

5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUWUOHDRMCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022215
Record name 5-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-79-3
Record name 5-Chloro-2(1H)-pyridinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyridinol
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Record name 5-Chloro-2-pyridinol
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Record name 5-chloropyridin-2-ol
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Record name 5-CHLORO-2-PYRIDINOL
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Synthesis routes and methods

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has 5-Chloro-2-hydroxypyridine been utilized in material science applications?

A: Yes, this compound derivatives have shown promise in perovskite solar cell technology. Studies reveal that incorporating a derivative with an amino group (–NH2) at a specific position on the this compound molecule can enhance the performance and durability of perovskite solar cells. [] This is attributed to the molecule's ability to passivate defects within the perovskite structure, improving charge carrier dynamics. []

Q2: How does the structure of this compound relate to its coordination chemistry?

A: this compound can act as a ligand in coordination complexes. In the complex catena-Poly[[[diaquabis(5-chloropyridinium-2-olato-κO)copper(II)]-μ-pyrazine-κ2N:N’] diperchlorate], this compound exists in its zwitterionic form, 5-chloropyridinium-2-olate. [, ] In this form, it coordinates to copper (II) ions via the oxygen atom, forming a chain structure bridged by pyrazine ligands. [, ] This highlights the versatility of this compound in adopting different forms depending on the chemical environment.

Q3: What spectroscopic techniques have been employed to characterize this compound?

A: Rotational spectroscopy has been successfully used to study the gas-phase tautomeric preferences of this compound. [] This technique, combined with a full quadrupolar hyperfine analysis due to the chlorine and nitrogen nuclei, allows for the unambiguous identification of different tautomers. [] Additionally, vibrational spectroscopic techniques like FT-IR and FT-Raman spectroscopy are likely used to characterize the molecule, although specific data from the provided research is not available. []

Q4: Are there computational studies on this compound and its derivatives?

A: Density functional theory (DFT) calculations have been employed to investigate the electronic properties and behavior of this compound derivatives. [] Specifically, DFT studies were used to analyze the impact of different substituents on the molecule's dipole moment and electron density distribution. [] This information is valuable for understanding its interaction with the perovskite material in solar cell applications. [] Molecular docking studies have also been explored, potentially to evaluate interactions with biomolecules like insulin. []

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